(2R)-Tetrahydro-2-furanol
Description
Significance of Chiral Tetrahydrofuran (B95107) Ring Systems in Advanced Organic Synthesis
Chiral tetrahydrofuran rings are integral components of numerous natural products with diverse biological activities, including anti-cancer and anti-diabetic properties. thieme-connect.comsci-hub.se Their presence in these molecules underscores the importance of developing synthetic methods to access these structures with high stereocontrol. The tetrahydrofuran framework provides a stable and defined three-dimensional scaffold upon which additional functionality can be built. This has led to their extensive use as chiral building blocks in the synthesis of medicinally important compounds. chemistryviews.orgsci-hub.se
The synthesis of complex natural products often relies on the availability of enantiomerically pure starting materials. Chiral tetrahydrofuran derivatives, such as those derived from (2R)-Tetrahydro-2-furanol, serve this purpose effectively. sci-hub.se For instance, they have been utilized in the synthesis of HIV protease inhibitors like amprenavir (B1666020) and anti-diabetic agents like empagliflozin. sci-hub.se
Historical and Current Perspectives on Enantiopure Tetrahydrofuranol Architectures
The preparation of enantiomerically pure compounds, or EPC synthesis, has been a major focus of organic chemistry since the 1980s. ub.edu Historically, the synthesis of enantiopure tetrahydrofuranols often relied on chiral pool approaches, which utilize readily available chiral starting materials from nature, such as amino acids or sugars. soton.ac.uk Another traditional method involves the resolution of racemic mixtures, where the desired enantiomer is separated from its mirror image. mdpi.com
In recent years, the field has shifted towards more efficient and elegant strategies, particularly asymmetric catalysis. ub.edu This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. ub.edu Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful and environmentally friendly tool for the synthesis of enantiopure compounds, including tetrahydrofuranols. ub.edu Modern methods, such as visible-light-mediated deoxygenation and intramolecular cyclization, offer sustainable and efficient routes to chiral tetrahydrofuran derivatives. nih.gov
Overview of Stereochemical Challenges in Cyclic Ether Synthesis
The synthesis of cyclic ethers, particularly those with multiple stereocenters like substituted tetrahydrofurans, presents significant stereochemical challenges. Controlling the relative and absolute stereochemistry during ring formation is a primary obstacle. The Williamson ether synthesis, a classic method for forming ethers, can proceed with inversion of stereochemistry at the electrophilic carbon, which must be considered when planning a synthesis. masterorganicchemistry.com
Modern synthetic methods aim to address these challenges through stereoselective and stereospecific reactions. For example, rhodium-catalyzed allylic etherification allows for the stereodivergent synthesis of cyclic ethers, where either the cis or trans diastereomer can be selectively formed by choosing the appropriate enantiomer of the starting alcohol. nih.gov Similarly, nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has proven effective for constructing chiral tetrahydrofuran rings with high stereoselectivity. researchgate.netrsc.org The development of such methods is crucial for the efficient and predictable synthesis of complex molecules containing the chiral tetrahydrofuran motif.
Interactive Data Tables
Physical and Chemical Properties of Tetrahydro-2-furanol
| Property | Value |
|---|---|
| Molecular Formula | C4H8O2 |
| Molar Mass | 88.11 g/mol |
| Appearance | Colorless liquid |
| Polarity | Moderate |
This data is compiled from various chemical information sources. cymitquimica.com
Synthetic Approaches to Chiral Tetrahydrofurans
| Method | Description | Key Features |
|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature. | Readily available starting materials. soton.ac.uk |
| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity. | High efficiency and enantiomeric excess. ub.edu |
| Visible-Light-Mediated Cyclization | Uses light to promote the formation of the ring. | Sustainable and mild reaction conditions. nih.gov |
| Rhodium-Catalyzed Allylic Etherification | Allows for stereodivergent synthesis. | Control over diastereoselectivity. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-oxolan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODDICFTDYODH-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2r Tetrahydro 2 Furanol and Enantiopure Analogues
Chiral Pool Strategies for Tetrahydrofuranol Construction
Chiral pool synthesis is a highly effective strategy for the preparation of optically active compounds by utilizing readily available, inexpensive, and enantiomerically pure starting materials. elsevierpure.comuh.eduresearchgate.net This approach leverages the inherent chirality of natural products to construct complex chiral molecules.
Utilization of Renewable and Naturally Occurring Chiral Feedstocks
Carbohydrates represent a significant and renewable source of chiral starting materials for the synthesis of (2R)-Tetrahydro-2-furanol and its derivatives. elsevierpure.comresearchgate.net Sugars, with their multiple stereocenters, provide a rich scaffold that can be chemically manipulated to yield a variety of chiral building blocks. For instance, γ-lactones derived from sugars are ideal precursors for the formation of a C-C bond at the C(1) position, which can then be transformed into optically active tetrahydrofurans. The inherent stereochemistry of the sugar starting material dictates the stereochemical outcome of the final product, making this a powerful method for accessing specific enantiomers like this compound.
The general approach involves the regio- and stereoselective transformation of readily available monosaccharides. elsevierpure.com This strategy has been successfully applied to the synthesis of numerous natural products containing the tetrahydrofuran (B95107) motif. scripps.edu
Stereocontrolled Derivation from Specific Chiral Precursors
Another approach utilizes chiral γ-hydroxy ketones bearing a chiral auxiliary. For instance, a γ-hydroxyketone with a chiral sulfoxide (B87167) auxiliary can be used to generate a lactol in situ, which is then reduced to yield a 2,5-disubstituted tetrahydrofuran with high diastereoselectivity. nih.gov The stereochemistry of the final product is directly controlled by the chirality of the precursor.
Catalytic Asymmetric Synthesis of Tetrahydrofuranols
Catalytic asymmetric synthesis has emerged as a powerful tool for the construction of chiral molecules, offering high efficiency and enantioselectivity. umb.edu Both metal-based catalysts and organocatalysts have been successfully employed in the synthesis of chiral tetrahydrofuranols.
Enantioselective Metal-Catalyzed Cyclization Reactions and Hydrogenations
Transition metal catalysts have been extensively used to effect the enantioselective cyclization of various substrates to form chiral tetrahydrofurans. Palladium-catalyzed oxidative cyclization of unsaturated alcohols is a well-established method for producing 2-vinyltetrahydrofuran derivatives with excellent diastereoselectivity. nih.gov More recently, catalytic versions of oxidative cyclization of 1,5-dienes have been developed to overcome the need for stoichiometric amounts of oxidants. nih.gov
Gold and palladium catalysts are effective in the regiodivergent cyclization of γ-allenols, leading to the formation of tetrahydrofurans. nih.gov Furthermore, enantioselective cyclizations of silyloxyenynes catalyzed by cationic metal phosphine (B1218219) complexes, including gold and palladium, have been shown to produce chiral cyclopentane (B165970) derivatives, which are structurally related to tetrahydrofuranols, with excellent enantiomeric excess. nih.gov A one-pot sequence involving a Ru-catalyzed ene-yne coupling followed by an asymmetric allylpalladium cyclization has been reported for the asymmetric synthesis of tetrahydrofurans. nih.gov
A sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols provides efficient access to a range of biologically and synthetically important 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org
Organocatalytic Approaches to Chiral Furanol Frameworks
Organocatalysis has become a major pillar of asymmetric synthesis, providing a complementary approach to metal catalysis. umb.edu Chiral organocatalysts have been successfully applied to the synthesis of chiral furan (B31954) derivatives. nih.govresearchgate.net For example, cinchona alkaloids have been used to catalyze the asymmetric addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones, which, after a subsequent silver-catalyzed intramolecular cycloisomerization, yields 2,3-furan fused carbocycles with adjacent quaternary and tertiary carbon stereocenters. nih.gov By modifying the cinchona alkaloid catalyst, a complete switch in the diastereoselectivity can be achieved, allowing access to all possible stereoisomers. nih.gov
Furthermore, cinchona-alkaloid-thiourea-based bifunctional organocatalysts enable a straightforward asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones for the synthesis of tetrahydrofuran rings with excellent enantioselectivities. organic-chemistry.org
Diastereoselective and Enantioselective Reaction Pathways
Achieving high levels of both diastereoselectivity and enantioselectivity is a key challenge in the synthesis of complex molecules containing multiple stereocenters. Various strategies have been developed to control the stereochemical outcome of reactions leading to substituted tetrahydrofuranols.
The thermal conversion of 3,3-dicyano-1,5-dienes bearing tert-butyl carbonates can produce 2,3,4-trisubstituted tetrahydrofurans. nsf.govnih.gov This transformation proceeds through a sequence of a Cope rearrangement, Boc deprotection, and an oxy-Michael addition, with the stereochemical outcome being rationalized by a Zimmerman−Traxler model. nsf.gov
A highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes has been developed for the synthesis of 4-aryl-substituted tetrahydroquinolines, a reaction class that shares mechanistic principles applicable to oxygen heterocycles, with excellent diastereoselectivities (>20:1 dr). frontiersin.org
Moreover, the enantioselective synthesis of 2,5-polysubstituted tetrahydrofuran derivatives has been achieved with high enantioselectivities through a sequential copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. chemistryviews.org The diastereomers of the products could be easily separated. chemistryviews.org A simple and short synthetic pathway to novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives starting from enantiomeric lactone acids has also been developed. researchgate.netresearchgate.net
Prins Cyclization Strategies for Furan Ring Formation
The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde or ketone and a homoallylic alcohol, which can be adapted for the synthesis of substituted tetrahydropyrans and, with appropriate substrates, tetrahydrofurans. nih.govbeilstein-journals.org The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. nih.gov The stereochemical outcome of the cyclization is often influenced by the geometry of the starting materials and the reaction conditions.
Strategies to enhance stereoselectivity include the use of chiral substrates or chiral Lewis acids. For instance, the cyclization of a chiral homoallylic alcohol can proceed with high diastereoselectivity, transferring the chirality from the starting material to the product. beilstein-journals.org Modifications of the Prins reaction, such as the Mukaiyama aldol (B89426)–Prins cascade, have been developed to avoid side reactions and improve yields by trapping the oxocarbenium intermediate with an internal nucleophile like an enol ether. beilstein-journals.org
While the classic Prins reaction is a valuable tool, challenges such as potential racemization through reversible 2-oxonia-Cope rearrangement can occur. beilstein-journals.org To circumvent this, substrates with masked aldehydes can be employed, allowing for the generation of the oxocarbenium ion under conditions that preserve the optical purity. beilstein-journals.org
Radical Cyclization Approaches to Substituted Tetrahydrofuranols
Radical cyclization reactions offer a versatile and mild method for the construction of tetrahydrofuran rings. sciforum.netmdpi.com These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond, forming the cyclic structure. mdpi.com A common approach involves the use of organotin hydrides, such as tributyltin hydride (Bu3SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). princeton.edu
The synthesis of enantiopure tetrahydrofuranols can be achieved by starting with enantiomerically pure precursors. sciforum.net For example, (2-phenylselenoethoxy)aldehydes, derived from commercially available enantiopure epoxides or chlorohydrins, can undergo a 5-exo-trig radical cyclization to yield tetrahydrofuranols. sciforum.net This method has been successfully applied to the preparation of intermediates for isonucleosides, which are a class of antiviral agents. sciforum.net
The diastereoselectivity of radical cyclizations can be controlled by the stereochemistry of the starting material, often leading to the formation of separable cis and trans isomers. sciforum.net This approach provides a valuable alternative to multi-step syntheses from carbohydrate precursors. sciforum.net
Palladium-Catalyzed Cyclizations and Carbonylations in Tetrahydrofuran Synthesis
Palladium-catalyzed reactions are powerful tools for the stereoselective synthesis of substituted tetrahydrofurans. acs.org These methods often involve the formation of a π-allyl palladium intermediate, which can then undergo intramolecular cyclization. scispace.comthieme-connect.com
One notable strategy is the palladium(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes with various electrophiles. scispace.com In this reaction, the vinylcyclopropane (B126155) undergoes oxidative addition to the palladium(0) catalyst, generating a π-allyl palladium species that can react with aldehydes or ketones to form tetrahydrofurans. researchgate.net The use of chiral ligands can induce enantioselectivity in these cycloadditions. thieme-connect.com
Another approach involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. acs.org This transformation can afford trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. acs.org The mechanism is believed to proceed through a series of steps involving oxidative addition, alkene insertion, and intramolecular C-O bond formation. acs.org These palladium-catalyzed cascade cyclizations are highly efficient for constructing complex polycyclic systems found in natural products. rsc.org
| Catalyst/Reagent | Substrates | Product | Diastereomeric Ratio (dr) | Reference |
| Pd(0) catalyst | Vinylcyclopropane and ketene | Highly substituted tetrahydrofuran | - | scispace.com |
| Pd(0) catalyst | γ-hydroxy terminal alkenes and aryl/vinyl bromides | trans-2,5- and trans-2,3-disubstituted tetrahydrofurans | up to >20:1 | acs.org |
| Pd(0) catalyst | Vinyl epoxides and β-keto enol ethers | Chiral tetrahydrofurans | excellent | thieme-connect.com |
Other Cycloaddition, Rearrangement, and Etherification Reactions
Beyond the aforementioned methods, a variety of other cycloaddition, rearrangement, and etherification reactions are employed in the synthesis of tetrahydrofuranols. Hetero-Diels-Alder reactions, for example, can be used to construct the tetrahydropyran (B127337) ring, which can then be modified to a tetrahydrofuran. nih.gov
Rearrangement reactions, such as the Petasis-Ferrier rearrangement, provide another route to substituted tetrahydropyrans, which can serve as precursors to tetrahydrofurans. nih.gov Intramolecular etherification reactions, often catalyzed by acids or transition metals, are also a direct method for forming the tetrahydrofuran ring from a suitably functionalized acyclic precursor.
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org
Enzymatic Resolution Methods for Racemic Tetrahydrofuranol Mixtures
Enzymatic kinetic resolution is a particularly effective and environmentally friendly method for obtaining enantiomerically pure compounds. wikipedia.org Lipases are among the most commonly used enzymes for this purpose, catalyzing the enantioselective acylation or hydrolysis of alcohols. mdpi.comnih.gov
In the case of racemic tetrahydrofuranol mixtures, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol. researchgate.netresearchgate.net The choice of enzyme, acyl donor, and solvent can significantly impact the efficiency and enantioselectivity of the resolution. mdpi.com For instance, Candida antarctica lipase B (CAL-B) has shown high enantioselectivity in the resolution of various 2-alkylidenetetrahydrofurans. researchgate.netresearchgate.net
The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity. A high E-value indicates a more efficient resolution. nih.gov
| Enzyme | Substrate | Acyl Donor | E-value | Reference |
| Candida antarctica Lipase B (CAL-B) | 2-alkylidenetetrahydrofuran | - | >99% ee for remaining substrate | researchgate.net |
| Candida rugosa lipase | 1-(isopropylamine)-3-phenoxy-2-propanol | isopropenyl acetate | 67.5 | mdpi.com |
| Pseudomonas fluorescence lipase | racemic atenolol | vinyl acetate | 5-62 | unila.ac.id |
Chemical Resolution Strategies for Chiral Tetrahydrofuranols
In addition to enzymatic methods, chemical kinetic resolution strategies are also employed for the enantiomeric enrichment of chiral tetrahydrofuranols. wikipedia.org These methods utilize chiral reagents or catalysts to selectively react with one enantiomer of the racemic mixture.
Acylation reactions using a chiral acylating agent in the presence of a chiral catalyst, such as a chiral isothiourea, can effectively resolve racemic alcohols. beilstein-journals.org The Sharpless asymmetric epoxidation is another powerful method that can be used for the kinetic resolution of racemic allylic alcohols, which can be precursors to chiral tetrahydrofuranols. wikipedia.org
Parallel kinetic resolution (PKR) is an advanced strategy where both enantiomers of a racemic mixture react through different pathways with chiral catalysts to form two different non-enantiomeric products. rsc.org This approach can overcome the 50% theoretical yield limitation of conventional kinetic resolution. rsc.org
| Resolution Method | Catalyst/Reagent | Substrate Type | Outcome | Reference |
| Acylation | Chiral isothiourea (HyperBTM) | Racemic 4-hydroxy[2.2]paracyclophane | s-factor of 20 | beilstein-journals.org |
| Asymmetric Epoxidation | Sharpless catalyst | Racemic allylic alcohols | Highly effective resolution | wikipedia.org |
Stereochemical Control and Mechanistic Investigations in Tetrahydrofuranol Synthesis
Principles Governing Diastereoselectivity and Enantioselectivity
The synthesis of a specific stereoisomer of a chiral molecule requires control over both diastereoselectivity and enantioselectivity. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preference for one enantiomer.
Various strategies have been developed to achieve high levels of stereocontrol in the synthesis of tetrahydrofuran (B95107) derivatives. One common approach involves the use of chiral catalysts. For instance, cinchona-derived bifunctional squaramide catalysts have been successfully employed in the domino oxa-Michael/Michael addition of γ-hydroxyenones to isatylidene malononitriles, yielding tetrahydrofuran spirooxindoles with good to excellent enantioselectivities and moderate to good diastereoselectivities. rsc.orgresearchgate.net Similarly, a P-chiral bisphosphine ligand, DI-BIDIME, in combination with a nickel catalyst, has proven effective for the asymmetric intramolecular reductive cyclization of O-alkynones, affording chiral tetrahydrofurans with excellent enantioselectivity (>99:1 er) and stereoselectivity (>99:1 E/Z). rsc.org
Another powerful method is substrate-controlled synthesis, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For example, the synthesis of 2,3,5-trisubstituted tetrahydrofurans from γ-alkoxy-α-diazo esters catalyzed by Rh₂(OAc)₄ proceeds with notable diastereoselectivity. nih.gov The observed preference for the cis or trans product is often rationalized by invoking transition state models where steric and stereoelectronic factors play a crucial role. nih.gov The use of chiral pool starting materials, such as carbohydrates, also provides a reliable route to enantiomerically pure tetrahydrofurans. nih.gov For instance, L-arabinose, a readily available sugar, can be selectively dehydrated to form a chiral tetrahydrofuran on a large scale without the need for protecting groups. nih.gov
Lewis acids have also been shown to influence diastereoselectivity in radical cyclizations for the synthesis of tetrahydrofuran derivatives. In the absence of a Lewis acid, the cyclization of certain radical precursors may favor the formation of the trans-isomer. However, the addition of trialkylaluminums can reverse this selectivity, leading to the preferential formation of the cis-isomer. diva-portal.org
The following table summarizes the diastereomeric ratios (d.r.) and enantiomeric excesses (ee) achieved in various syntheses of substituted tetrahydrofurans, illustrating the effectiveness of different catalytic systems and strategies.
| Starting Materials | Catalyst/Reagent | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| γ-hydroxyenones and isatylidene malononitriles | Cinchona-derived squaramide | Tetrahydrofuran spirooxindoles | Moderate to Good | Good to Excellent | rsc.orgresearchgate.net |
| O-alkynones | Ni/DI-BIDIME | Chiral tetrahydrofurans | >99:1 E/Z | >99:1 | rsc.org |
| γ-alkoxy-α-diazo esters | Rh₂(OAc)₄ | 2,3,5-trisubstituted tetrahydrofurans | 3:1 | N/A | nih.gov |
| Oxetanes and diazoesters | Copper catalyst with chiral ligand | Tetrahydrofurans | 95:5 | 98% | nih.gov |
| L-arabinose | N,N-dimethylhydrazine, TFA | Chiral tetrahydrofuran | 75:25 | N/A | nih.gov |
Elucidation of Reaction Mechanisms for Chiral Tetrahydrofuran Ring Construction
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and achieving desired stereochemical outcomes. The construction of the chiral tetrahydrofuran ring can proceed through various mechanistic pathways, including ionic, radical, and pericyclic reactions.
One well-studied mechanism is the acid-catalyzed cyclization of diols. For example, the treatment of 4-phenylsulfanyl-1,3-diols with toluene-p-sulfonic acid leads to the stereospecific formation of 3-phenylsulfanyl-tetrahydrofurans via a rsc.orgnih.gov-phenylsulfanyl migration. rsc.org In the sustainable synthesis of chiral tetrahydrofurans from pentoses, a proposed mechanism involves the acid-mediated elimination of a hydroxyl group from a hydrazone intermediate to form a vinyldiazenium species. Subsequent cyclization of this intermediate, which is under thermodynamic control, leads to the formation of the tetrahydrofuran ring. nih.gov
Radical cyclizations offer another versatile route to tetrahydrofurans. A proposed mechanism for the visible-light-mediated deoxygenation of certain alcohols involves the formation of a carbon-centered radical, which then undergoes a 5-exo-trig cyclization to form the tetrahydrofuran ring. nih.gov The stereochemical outcome of such radical cyclizations can often be predicted using stereochemical models that consider the preferred conformations of the radical intermediates. nih.gov
Metal-catalyzed reactions often involve complex catalytic cycles. For instance, the nickel-catalyzed reductive cyclization of O-alkynones is believed to proceed through a series of steps involving the coordination of the alkyne and the intramolecular insertion of the carbonyl oxygen into the nickel-alkyne complex. rsc.org Similarly, photochemical ring expansion reactions of oxetanes to form tetrahydrofurans are thought to proceed via the formation of an ylide intermediate, followed by a stereospecific rearrangement. rsc.org
Computational studies can provide valuable insights into reaction mechanisms and the origins of stereoselectivity. For example, computational analysis of the photochemical ring expansion of oxetanes has helped to explain the observed differences in stereoselectivity between oxygen and sulfur ylide-mediated rearrangements. rsc.org
The following table outlines key mechanistic steps involved in different methods for constructing the chiral tetrahydrofuran ring.
| Reaction Type | Key Mechanistic Steps | Intermediate(s) | Reference |
| Acid-catalyzed cyclization of diols | Protonation, rsc.orgnih.gov-phenylsulfanyl migration, cyclization, deprotonation | Cationic species | rsc.org |
| Dehydration of pentose (B10789219) hydrazones | Elimination of hydroxyl group, cyclization | Vinyldiazenium intermediate | nih.gov |
| Visible-light photoredox catalysis | Electron transfer, C-O bond cleavage, 5-exo-trig radical cyclization | Carbon-centered radical | nih.gov |
| Nickel-catalyzed reductive cyclization | Oxidative addition, alkyne insertion, reductive elimination | Nickelacycle | rsc.org |
| Photochemical ring expansion | Ylide formation, stereospecific rearrangement | Oxonium ylide | rsc.org |
Influence of Stereoelectronic Effects on Reactivity and Conformation
Stereoelectronic effects, which arise from the spatial orientation of orbitals, play a crucial role in determining the reactivity and conformational preferences of molecules, including tetrahydrofuranols. wikipedia.orge-bookshelf.de These effects are distinct from purely steric or electronic effects and involve stabilizing interactions between filled and empty orbitals. wikipedia.orgyoutube.com
A key stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) to an adjacent empty or partially filled orbital (e.g., a p-orbital or a σ* antibonding orbital). youtube.com In the context of tetrahydrofuranols, the anomeric effect is a particularly important stereoelectronic phenomenon. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in tetrahydro-2-furanol) to adopt an axial orientation rather than the sterically less hindered equatorial position. This preference is attributed to a stabilizing interaction between a lone pair of electrons on the ring oxygen and the σ* antibonding orbital of the C-substituent bond when the substituent is in the axial position.
The conformation of the tetrahydrofuran ring itself is also influenced by stereoelectronic effects. The five-membered ring is not planar and adopts puckered conformations, such as the envelope and twist forms, to relieve torsional strain. The relative energies of these conformers, and thus the preferred conformation, are dictated by a combination of steric and stereoelectronic interactions between the substituents on the ring.
Stereoelectronic effects also have a profound impact on reactivity. For instance, the rate of hydrolysis of esters and related functional groups can be significantly influenced by the orientation of lone pairs on adjacent oxygen atoms relative to the breaking bond. ulaval.ca In the context of tetrahydrofuranol synthesis, stereoelectronic effects can control the stereochemical outcome of reactions by favoring transition states where orbital overlap is maximized. For example, in the Rh₂(OAc)₄-catalyzed synthesis of 2,3,5-trisubstituted tetrahydrofurans, the observed diastereoselectivity is rationalized by a "chair-like" transition state where substituents are placed in pseudoequatorial positions to minimize steric interactions and optimize orbital overlap. nih.gov
The following table highlights key stereoelectronic effects and their influence on the properties of tetrahydrofuranol systems.
| Stereoelectronic Effect | Description | Influence on Tetrahydrofuranols | Reference |
| Anomeric Effect | Preference for an axial orientation of an electronegative substituent at the anomeric carbon due to n -> σ* interaction. | Dictates the preferred conformation of substituents at C2, influencing stability and reactivity. | wikipedia.org |
| Hyperconjugation | Interaction of a filled bonding orbital with an adjacent empty or partially filled antibonding orbital. | Stabilizes certain conformations and transition states, influencing reactivity and product distribution. | youtube.com |
| Gauche Effect | Tendency for certain substituents to prefer a gauche rather than an anti conformation. | Can influence the puckering of the tetrahydrofuran ring and the relative orientation of substituents. | e-bookshelf.de |
Conformational Analysis and Advanced Spectroscopic Characterization of 2r Tetrahydro 2 Furanol
Theoretical and Computational Studies of Conformational Landscapes
Theoretical chemistry provides powerful tools for exploring the potential energy surface of flexible molecules, identifying stable conformers, and quantifying the energy barriers between them. For substituted tetrahydrofurans, these studies are crucial for interpreting experimental data.
Density Functional Theory (DFT) has become a standard method for accurately predicting the geometries and relative energies of various conformers of organic molecules. Molecular dynamics (MD) simulations, on the other hand, allow for the exploration of the conformational space over time, providing insights into the dynamic behavior of the molecule and the accessibility of different conformational states. researchgate.netnih.gov
In a detailed investigation of the closely related molecule, tetrahydro-2-furoic acid (THFA), a combination of MD simulations and DFT calculations was used to map its complex conformational landscape. researchgate.net The process began with generating a multitude of initial geometries, which were then optimized using DFT methods, such as B3LYP-D3(BJ) with basis sets like def2-TZVP, to locate the energy minima corresponding to stable conformers. researchgate.net This dual approach ensures a thorough search of the potential energy surface, identifying conformers that might be missed by manual searches alone. researchgate.net Such studies identified eight distinct conformers for THFA within a 10 kJ mol⁻¹ energy range, highlighting the molecule's conformational flexibility. researchgate.net These computational approaches are directly applicable to (2R)-Tetrahydro-2-furanol to predict its likely low-energy structures.
The five-membered tetrahydrofuran (B95107) ring avoids torsional strain by adopting non-planar conformations, primarily the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. The specific puckering is defined by the positions of the atoms relative to a mean plane, often described by Cremer-Pople puckering coordinates. chemrxiv.org For a substituted ring like this compound, the orientation of the C2-hydroxyl group (axial or equatorial) relative to the ring puckering is critical.
Computational studies on THFA revealed that its stable conformers exhibit different ring puckers and substituent orientations. researchgate.net The global minimum was found to have a specific twist in the ring, with the carboxylic acid group in a particular orientation stabilized by an intramolecular hydrogen bond. ualberta.ca The relative energies of these conformers are subtle and can be influenced by the level of theory used in the calculations.
Table 1: Calculated Relative Energies of Tetrahydro-2-furoic Acid (THFA) Conformers This table showcases theoretical findings for the analogous molecule THFA, illustrating the typical energy differences between conformers that can be determined using DFT.
| Conformer | Ring Pucker | Substituent Orientation | Relative Energy (kJ mol⁻¹) |
|---|---|---|---|
| I | Twist (E⁸) | trans-COOH, axial-like | 0.00 |
| II | Envelope (⁷E) | trans-COOH, equatorial-like | 3.20 |
| III | Envelope (¹E) | cis-COOH, equatorial-like | 4.86 |
| IV | Twist (²T₁) | trans-COOH, axial-like | 5.30 |
Data sourced from a study on tetrahydro-2-furoic acid (THFA) using B3LYP-D3(BJ)/def2-TZVP level of theory. researchgate.net
Furthermore, computational methods are invaluable for studying how intermolecular interactions, particularly hydrogen bonding, affect conformational preferences. A study on the THFA-water complex showed that the interaction with a single water molecule can significantly alter the relative stability of the THFA conformers. rsc.org This highlights that the conformational distribution of this compound in solution can differ substantially from the gas phase due to solute-solvent interactions. researchgate.netrsc.org
Advanced Spectroscopic Techniques for Structural Elucidation
While computational methods provide a theoretical map of possibilities, spectroscopic techniques offer experimental validation and characterization of the actual structures present under specific conditions.
Molecular rotational resonance spectroscopy is an exceptionally powerful technique for the unambiguous identification of different conformers of a molecule in the gas phase. It measures the frequencies of rotational transitions, which are determined by the molecule's principal moments of inertia. Since each conformer has a unique three-dimensional structure, it possesses a distinct rotational spectrum.
This technique was successfully applied to the analogue tetrahydro-2-furoic acid (THFA), allowing for the definitive identification of three different conformers in a supersonic jet expansion. researchgate.net By comparing the experimentally determined rotational constants with those calculated for the theoretically predicted structures, a precise structural assignment can be made. researchgate.netualberta.ca The study also assigned the spectra of all ¹³C isotopologues for the most stable conformer, enabling an accurate determination of its structure. researchgate.net
Table 2: Experimental Rotational Constants for Observed Conformers of Tetrahydro-2-furoic Acid (THFA) This table provides an example of the precision with which rotational spectroscopy can characterize different conformers of a molecule in the gas phase.
| Parameter | Conformer I | Conformer II | Conformer III |
|---|---|---|---|
| A (MHz) | 2997.7461(11) | 3381.1896(22) | 3350.2526(18) |
| B (MHz) | 1655.2443(6) | 1604.2259(12) | 1588.1633(10) |
| C (MHz) | 1238.4878(6) | 1195.0343(11) | 1188.5830(8) |
Data sourced from a chirped-pulse Fourier transform microwave spectroscopy study of THFA. researchgate.net
Rotational spectroscopy is also highly sensitive to the details of hydrogen bonding. It can precisely map the geometry of intramolecular hydrogen bonds that stabilize certain conformers. ualberta.ca Moreover, by studying molecular complexes, it can characterize intermolecular hydrogen bonds. For instance, the structure of the THFA-water monohydrate was determined, revealing the specific geometry of the hydrogen bonds connecting the two molecules and showing how this interaction influences the preferred conformation of the THFA ring. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For cyclic systems like this compound, ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants (J-couplings) are highly sensitive to the stereochemistry and conformation.
The relative stereochemistry of substituents on a tetrahydrofuran ring can often be deduced from ¹H NMR data. chemrxiv.org The magnitude of the J-couplings between adjacent protons depends on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the differentiation between cis and trans isomers. For example, in a study of various diastereomers of 2,5-disubstituted tetrahydrofurans, it was observed that inverting the stereochemistry at one center significantly affects the chemical shifts of nearby protons and carbons, providing a clear spectroscopic signature for each isomer.
Detailed 2D NMR experiments, such as COSY, HSQC, and NOESY, are essential for the complete assignment of all proton and carbon signals and for establishing through-space proximities between atoms. NOESY, in particular, is crucial for determining the relative configuration by identifying protons that are close to each other in space, which can distinguish between axial and equatorial orientations of substituents. The stereochemical assignment of complex natural products containing tetrahydrofuran moieties often relies on such detailed NMR analyses.
While computational and spectroscopic methods provide powerful evidence for structure and conformation, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute configuration of a chiral molecule. google.com This technique involves diffracting X-rays from an ordered crystal lattice, which provides a detailed three-dimensional electron density map of the molecule.
From this map, the precise position of each atom can be determined, yielding definitive information on bond lengths, bond angles, and torsional angles. This directly reveals the relative arrangement of all stereocenters within the molecule. mdpi.com For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion techniques can be used to determine the absolute configuration, distinguishing the (2R) enantiomer from its (2S) mirror image. The absolute configuration of complex natural products and pharmaceuticals containing substituted furan (B31954) rings has been confirmed using this method. google.commdpi.com The crystal structure provides ultimate proof, serving as a benchmark against which results from computational models and spectroscopic interpretations are validated.
Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, Chiral GC)
The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds like this compound. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs), are the most powerful and widely used methods for this purpose. vt.educhromatographyonline.com These direct methods allow for the simultaneous separation and quantification of enantiomers without the need for derivatization with a chiral reagent. vt.edu The underlying principle of chiral chromatography involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. uni-muenchen.dechromatographytoday.com The differential stability of these complexes leads to different retention times, enabling their separation. uni-muenchen.dechromatographytoday.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and dominant technique for the enantioseparation of a vast array of chiral compounds. csfarmacie.cz The success of the separation is highly dependent on the selection of the appropriate chiral stationary phase (CSP) and the mobile phase conditions. chromatographytoday.com For compounds like tetrahydro-2-furanol, which possess a hydroxyl group and a cyclic ether structure, polysaccharide-based CSPs are particularly effective. google.com
Research and patent literature describe methods for the separation of closely related structural isomers, such as 3-hydroxytetrahydrofuran (B147095), which provide a strong basis for developing methods for tetrahydro-2-furanol. A patented method details the successful liquid chromatography separation of 3-hydroxytetrahydrofuran enantiomers using a stationary phase composed of a substituted polysaccharide carbamate. google.com Amylose tris(3,5-dimethylphenylcarbamate) is a well-established and commercially available CSP of this type, known for its broad applicability. vt.edugoogle.com The separation is typically achieved in normal-phase mode, using a mobile phase consisting of an alkane and an alcohol, such as a mixture of hexane (B92381) and ethanol. google.com The alcohol component of the mobile phase is crucial as it acts as a competitor for interaction sites on the CSP, and its concentration is a key parameter for optimizing resolution. csfarmacie.cz
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel | google.comgoogle.com |
| Column Example | CHIRALPAK® AD or similar | vt.edu |
| Mobile Phase | n-Hexane / Ethanol mixture (e.g., 90:10 v/v) | google.com |
| Mode | Normal Phase | google.comnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Detection | Refractive Index (RI) or UV (after derivatization) |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography offers significant advantages for the analysis of volatile and thermally stable compounds, providing high resolution, speed, and sensitivity. uni-muenchen.de The most common approach involves the use of capillary columns coated with a chiral stationary phase, with modified cyclodextrins being the most prevalent type of chiral selector for GC. chromatographyonline.comnih.gov
While direct enantioseparation of some lactones on cyclodextrin (B1172386) phases can be challenging, chemical derivatization can be employed to enhance separation. tandfonline.com However, direct methods are often preferred for their simplicity. chromatographyonline.com For the separation of underivatized chiral cyclic alcohols, alternative stationary phases have been developed. Notably, a study demonstrated the effective baseline separation of rac-3-hydroxytetrahydrofuran using a stationary phase based on a porous organic cage (POC). acs.org This indicates that novel materials with well-defined pore structures can offer unique selectivity for small, chiral analytes.
Modified cyclodextrins, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin or trifluoroacetylated derivatives, remain the workhorse CSPs for a wide range of chiral separations in GC. tandfonline.comsigmaaldrich.com The separation mechanism is based on the transient inclusion of the analyte enantiomers into the chiral cavity of the cyclodextrin, where differential interactions lead to separation. sigmaaldrich.com The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving optimal resolution. chromatographyonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase Type 1 | Porous Organic Cage (e.g., CC3-R) | acs.org |
| Stationary Phase Type 2 | Derivatized Cyclodextrin (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) | researchgate.net |
| Column Example | Custom packed capillary column or commercial equivalent (e.g., Astec CHIRALDEX® series) | acs.orgsigmaaldrich.com |
| Carrier Gas | Helium or Hydrogen | |
| Temperature Program | Isothermal or gradient elution (e.g., 40°C hold, ramp to 180°C) | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | uni-muenchen.de |
Applications of 2r Tetrahydro 2 Furanol and Its Derivatives As Chiral Building Blocks
Utilization in the Asymmetric Synthesis of Architecturally Complex Organic Molecules
(2R)-Tetrahydro-2-furanol and its derivatives are fundamental chiral building blocks for constructing architecturally complex organic molecules. Their utility stems from the pre-existing stereocenter and the functional handles that allow for a variety of chemical transformations. Organic chemists have developed numerous strategies to leverage this chiral scaffold.
One prominent strategy is the organocatalytic asymmetric synthesis of highly substituted tetrahydrofurans. researchgate.net For instance, a tandem iminium-enamine catalysis approach, involving a double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals, produces 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivities. researchgate.net This method highlights the power of organocatalysis to create multiple stereocenters in a single, efficient process. researchgate.net
Another powerful technique is the catalytic asymmetric C-H activation of the tetrahydrofuran (B95107) ring itself. acs.org Using rhodium carbenoids derived from methyl aryldiazoacetates, researchers have achieved intermolecular C-H insertions into the THF ring. acs.org With a catalyst like dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh2(S-DOSP)4), this reaction demonstrates good control over regioselectivity, diastereoselectivity, and enantioselectivity, reaching up to 97% ee when hexane (B92381) is used as the solvent. acs.org
Furthermore, visible-light-mediated deoxygenation provides a modern approach to synthesizing chiral tetrahydrofurans from 1,2-diols. nih.gov This method involves activating monoallylated diols as inexpensive ethyl oxalates or recyclable 3,5-bis(trifluoromethyl)benzoates, which then generate alkyl radicals that undergo 5-exo-trig cyclizations under visible light irradiation. nih.gov
The following table summarizes selected asymmetric methods for synthesizing complex tetrahydrofuran derivatives.
| Reaction Type | Catalyst/Reagent | Key Features | Selectivity | Reference |
| Double Michael Addition | Cinchona-alkaloid-thiourea organocatalyst | Forms 2,3,4-trisubstituted THFs | High enantio- and diastereo-selectivities | researchgate.netorganic-chemistry.org |
| Intermolecular C-H Insertion | Dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) | C-H activation of the THF ring | Up to 97% ee | acs.org |
| Iodocyclization | Copper-catalyzed asymmetric Henry reaction | One-pot synthesis of 2,5-polysubstituted THFs | Up to 97% ee | chemistryviews.org |
| Visible-Light-Mediated Deoxygenation | Photoredox catalyst | Radical cyclization of activated diols | Good yields, sustainable method | nih.gov |
Role as Chiral Synthons for Elaborate Natural Product Architectures
The tetrahydrofuran moiety is a ubiquitous feature in a wide range of natural products, many of which exhibit significant biological activities. researchgate.netnih.gov this compound and related chiral building blocks are therefore critical starting points for the total synthesis of these elaborate molecules, allowing chemists to install the correct stereochemistry from an early stage.
Marine-derived natural products, in particular, often feature complex polyether structures containing THF rings. nih.gov For example, the total synthesis of halogenated non-isoprenoid sesquiterpenes like (+)-trans-Kumausyne relies on strategies that construct the 2,3,5-trisubstituted tetrahydrofuran core with high stereocontrol. nih.gov Similarly, the synthesis of (+)-darwinolide, a marine diterpenoid, involves the installation of the tetrahydrofuran ring from a commercially available anhydride (B1165640) precursor. nih.gov
Other notable examples include:
Petromyroxols : These oxylipids, isolated from the sea lamprey Petromyzon marinus L., are the first tetrahydrofuran acetogenindiols found in a vertebrate. Their synthesis is of interest due to their potent olfactory effects. nih.gov
Heronapyrrols : The synthesis of (+)-heronapyrrol C and D, marine alkaloids, involves a key CSA-catalyzed epoxide opening and cyclization to form the requisite tetrahydrofuran ring diastereomerically pure. nih.gov
Bielschowskysin : This cytotoxic natural product contains a highly substituted and oxygenated polycyclic system derived from a furanobutenolide scaffold. Synthetic efforts toward its tricyclic core have utilized enantiomerically pure starting materials derived from D-mannitol or (−)-malic acid to control the stereochemistry. nih.gov
The table below lists several natural products containing a tetrahydrofuran ring and the chiral building blocks used in their synthesis.
| Natural Product | Source Organism | Chiral Building Block/Strategy | Significance | Reference |
| (+)-trans-Kumausyne | Red alga Laurencia nipponica | Strategies for 2,3,5-trisubstituted THFs | Halogenated sesquiterpene | nih.gov |
| Petromyroxols | Sea lamprey Petromyzon marinus L. | Chiral pool starting materials | Potent olfactory response | nih.gov |
| (+)-Darwinolide | Marine source | Commercially available anhydride | Marine diterpenoid | nih.gov |
| Bielschowskysin | Marine source | D-mannitol, (−)-malic acid | Cytotoxic against non-small cell lung cancer | nih.gov |
| (+)-Heronapyrrol C & D | Marine source | Shi epoxidation and CSA-catalyzed cyclization | Marine alkaloids | nih.gov |
Development of Chiral Ligands and Catalysts Incorporating Tetrahydrofuranol Moieties
Beyond their role as direct precursors, derivatives of this compound are incorporated into the structure of chiral ligands and catalysts to induce asymmetry in chemical reactions. The rigid, stereodefined scaffold of the tetrahydrofuran ring can effectively create a chiral environment around a catalytic center, influencing the stereochemical outcome of a reaction.
Multifunctional thiourea (B124793) catalysts are a prime example. nih.govsemanticscholar.org By incorporating moieties like a 1,2-amino alcohol derived from a chiral precursor, these catalysts can activate both a nucleophile and an electrophile simultaneously through a combination of acid-base interactions and hydrogen bonding. nih.gov This bifunctional activation has proven highly effective in a range of enantioselective reactions, including Michael additions, aza-Henry reactions, and Petasis-type reactions, achieving high enantioselectivities (up to 97% ee). nih.govsemanticscholar.org
The development of chiral ligands for transition-metal-catalyzed reactions also benefits from tetrahydrofuranol-derived structures. For instance, novel chiral tetrahydroquinyl oxazoline (B21484) ligands have been developed for iridium-catalyzed silylation reactions, demonstrating high reactivity and enantioselectivity. nih.gov The steric and electronic properties of the tetrahydrofuran component are crucial for creating a selective catalytic pocket. The ultimate goal of these efforts is to use such ligands for the Lewis acid-catalyzed asymmetric synthesis of other valuable heterocycles. chemistryviews.org
The following table provides examples of catalyst systems that incorporate chiral moieties derived from or related to the tetrahydrofuranol structure.
| Catalyst/Ligand Type | Metal/Core Structure | Application | Key Feature | Reference |
| Multifunctional Thiourea | 1,2-Amino alcohol moiety | Asymmetric Michael, aza-Henry, Petasis-type reactions | Dual activation via hydrogen bonding and acid-base catalysis | nih.govsemanticscholar.org |
| Tetrahydroquinyl Oxazoline | Iridium | Asymmetric C-H silylation | Highly reactive and enantioselective ligand | nih.gov |
| Phosphite Ligand | Iridium | Asymmetric borylation of 2-alkylpyridines | Contains chiral BINOL moieties | nih.gov |
| Pyrrolidine Catalyst | Polymer-supported | Asymmetric transfer hydrogenation | Recyclable catalyst with maintained enantioselectivity | researchgate.net |
Future Directions and Emerging Research Avenues for 2r Tetrahydro 2 Furanol Research
Development of More Efficient, Sustainable, and Green Synthetic Methodologies
The future of chemical manufacturing hinges on the development of processes that are not only efficient but also environmentally benign. For (2R)-Tetrahydro-2-furanol, this involves moving beyond traditional synthetic routes to embrace greener alternatives that reduce waste, minimize energy consumption, and utilize renewable resources.
Key emerging strategies include:
Biocatalysis and Chemoenzymatic Synthesis: Enzymes offer unparalleled selectivity under mild conditions, making them ideal for green chemistry. interesjournals.org Future research will focus on identifying or engineering enzymes, such as alcohol dehydrogenases or reductases, for the asymmetric reduction of γ-keto esters or lactones to produce this compound with high enantiomeric excess. mdpi.com Chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical steps, provide a powerful strategy. rsc.orgnih.gov For example, a lipase-catalyzed kinetic resolution can produce a chiral alcohol intermediate that is then chemically cyclized to the target lactol. nih.gov The use of immobilized enzymes is a particularly promising avenue, as it enhances catalyst stability and allows for reuse over multiple cycles, significantly improving process economics and sustainability. interesjournals.orgresearchgate.net
Flow Chemistry: Continuous flow chemistry is poised to revolutionize the synthesis of fine chemicals. uottawa.carsc.org By performing reactions in continuously flowing streams through small-diameter tubes, flow reactors offer superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and reduced waste. cam.ac.uk Future work will involve translating batch syntheses of this compound, such as the hydroformylation of allyl alcohol followed by cyclization, into continuous flow processes. rsc.orggoogle.comgoogle.com This could involve packed-bed reactors containing immobilized catalysts, minimizing catalyst leaching and simplifying purification. uottawa.ca
Renewable Feedstocks: A major goal of green chemistry is to replace petrochemical-based starting materials with renewable alternatives. Research into the conversion of biomass-derived platform chemicals, such as furfural (B47365) or levulinic acid, into tetrahydrofuran (B95107) derivatives is a critical future direction. Methodologies like "xylochemistry," which utilizes wood-based starting materials, could provide sustainable pathways to key intermediates for this compound synthesis. researchgate.net
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. interesjournals.orgmdpi.com | Enzyme discovery and engineering, process optimization for high substrate loading. |
| Flow Chemistry | Enhanced safety, superior process control, ease of scalability, reduced waste. uottawa.cacam.ac.uk | Development of robust immobilized catalysts, integration of in-line purification. |
| Renewable Feedstocks | Reduced carbon footprint, sustainability, potential for novel synthetic routes. | Efficient conversion of biomass to key intermediates, catalyst development for selective transformations. |
Exploration of Novel Reactivity and Chemical Transformations for Diversification
The synthetic utility of this compound is defined by its reactivity. The lactol functionality is a versatile handle that can be manipulated to generate a wide array of complex molecular architectures. Future research will focus on uncovering new reactions and expanding the library of accessible derivatives.
Anomeric Carbon Functionalization: The C-2 position of the lactol is a focal point for chemical transformations. Nucleophilic addition to the oxocarbenium ion, which exists in equilibrium with the cyclic hemiacetal, allows for the formation of new carbon-carbon and carbon-heteroatom bonds with controlled stereochemistry. C-allylation using reagents like allyl trimethylsilane (B1584522) with a Lewis acid catalyst can introduce an allyl group, which serves as a precursor for further functionalization. acs.org Future efforts will explore a broader range of nucleophiles in such reactions to create diverse 2,5-disubstituted tetrahydrofurans.
Ring-Opening Reactions: The tetrahydrofuran ring can be strategically opened to yield highly functionalized, linear chiral building blocks. For instance, reactions with certain nucleophiles can trigger a ring-opening cascade, providing access to compounds not easily synthesized by other means. researchgate.net The equilibrium between the lactol and its open-chain tautomer, 4-hydroxybutanal, can be exploited in subsequent reactions. researchgate.net Research into controlling this equilibrium and trapping the open-chain form with various reagents is a promising area for creating acyclic chiral synthons.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. The open-chain 4-hydroxybutanal form of tetrahydro-2-furanol is an ideal aldehyde component for MCRs. The Petasis Borono-Mannich reaction, for example, could utilize this transient aldehyde with an amine and a boronic acid to generate complex chiral amino alcohols. Exploring the scope of this compound in other MCRs is a key avenue for future diversification.
| Transformation Type | Description | Example Application/Product |
| Anomeric C-Allylation | Nucleophilic addition of an allyl group to the C-2 position, often catalyzed by a Lewis acid. acs.org | Synthesis of precursors for natural products like (+)-Petromyroxol. acs.org |
| Ring-Opening | Cleavage of the tetrahydrofuran ring to produce a linear, functionalized molecule. researchgate.net | Generation of 1-cyano-1-(2-hetaryl)-5-(pyridinium-1-yl)-1-penten-2-olates. researchgate.net |
| Derivatization | Conversion of the anomeric hydroxyl group into other functionalities (e.g., esters, ethers, azides). | Creation of chiral derivatizing agents for NMR analysis or key intermediates for antiviral drugs. tcichemicals.comgoogle.com |
Advanced Computational Modeling for Predictive Stereoselective Design and Reaction Discovery
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep mechanistic insights and enabling the rational design of catalysts and reactions. For this compound, computational modeling offers a path to predict its behavior and guide the discovery of new, highly selective transformations.
Modeling Ring-Chain Tautomerism: The crucial equilibrium between the cyclic lactol and the open-chain hydroxy-aldehyde is highly sensitive to factors like solvent and substituents. nih.gov Density Functional Theory (DFT) calculations can be used to model this tautomerism, predicting the relative stabilities of each form and the energy barriers for interconversion under various conditions. nih.govresearchgate.netnih.gov This understanding is vital for designing reactions that selectively engage one tautomer over the other.
Predictive Stereoselective Design: A major challenge in reactions involving this compound is controlling the stereochemistry of newly formed chiral centers. Computational models, such as the Houk-List model for proline-catalyzed aldol (B89426) reactions, can be adapted to predict the stereochemical outcome of nucleophilic additions to the anomeric carbon. acs.org By calculating the transition state energies for the formation of different diastereomers, researchers can rationally select catalysts and reaction conditions that favor the desired product. Furthermore, methods combining DFT with NMR calculations (like GIAO) can be used to confidently assign the stereostructure of flexible five-membered ring products. acs.org
In Silico Catalyst and Enzyme Design: The future of catalyst development lies in rational, computer-aided design. mdpi.commonash.edu Computational methods can be used to design novel chiral catalysts, such as phosphoric acids or metal complexes, that are tailored for specific transformations of this compound. chemrxiv.org Similarly, in silico enzyme design can be used to engineer biocatalysts with enhanced activity and selectivity for the synthesis or transformation of this lactol. nih.gov By modeling the substrate within the enzyme's active site, researchers can identify key mutations that improve catalytic performance, accelerating the development of highly efficient biocatalytic processes. nih.gov
| Computational Method | Application Area | Key Insights Provided |
| Density Functional Theory (DFT) | Tautomeric equilibria, reaction mechanisms. | Relative stabilities of tautomers, transition state energies, reaction barrier heights. nih.govnih.gov |
| Transition State Modeling | Predicting stereoselectivity. | Energetic preference for different diastereomeric transition states, rationalizing catalyst control. acs.org |
| In Silico Enzyme/Catalyst Design | Biocatalysis, asymmetric catalysis. | Identification of optimal catalyst structures, prediction of mutations to enhance enzyme performance. mdpi.comnih.gov |
Q & A
Basic: What spectroscopic methods are recommended to confirm the stereochemistry and structural integrity of (2R)-Tetrahydro-2-furanol?
To confirm stereochemistry and structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
- NMR : Proton and carbon-13 NMR can resolve chiral centers by analyzing coupling constants and diastereotopic splitting patterns. For example, the configuration of the hydroxyl-bearing carbon in tetrahydrofuranol derivatives can be validated using NOE (Nuclear Overhauser Effect) experiments .
- IR : Key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) moieties, can be identified via characteristic absorption bands (e.g., broad O-H stretches around 3200–3600 cm⁻¹) .
- Reference standards : Cross-referencing with databases like the NIST Chemistry WebBook ensures alignment with published spectra .
Advanced: How can contradictions in structural assignments of tetrahydrofuranol derivatives be resolved?
Structural contradictions often arise from misassignments of stereochemistry or functional group positions. A rigorous approach includes:
- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis, as demonstrated in studies disproposing earlier structural hypotheses for related tetrahydrofuranol analogs .
- Comparative analysis : Aligning experimental data (e.g., optical rotation, melting points) with literature values for enantiomerically pure samples. For example, discrepancies in NMR assignments can be resolved by synthesizing both enantiomers and comparing spectral profiles .
- Computational modeling : Density functional theory (DFT) calculations can predict NMR chemical shifts and vibrational spectra to validate experimental observations .
Basic: What synthetic routes are effective for preparing this compound?
Common methods include:
- Enzymatic resolution : Using lipases or esterases to hydrolyze racemic mixtures, selectively retaining the (2R)-enantiomer. This approach is highlighted in the synthesis of chiral tetrahydrofuranmethanol derivatives .
- Asymmetric catalysis : Chiral catalysts (e.g., BINOL-derived ligands) can induce enantioselective reductions of ketone precursors to yield the desired (2R) configuration .
- Purification : Column chromatography with chiral stationary phases (e.g., cellulose-based) ensures enantiomeric separation .
Advanced: What strategies optimize enantiomeric purity during synthesis of this compound?
Advanced strategies focus on minimizing racemization and enhancing selectivity:
- Chiral auxiliaries : Temporarily introducing a chiral group (e.g., Evans oxazolidinones) to direct stereochemistry during ring-closing reactions .
- Kinetic resolution : Exploiting differences in reaction rates between enantiomers using chiral catalysts or enzymes .
- In-line analytics : Real-time monitoring via circular dichroism (CD) or polarimetry ensures process control during large-scale syntheses .
Basic: What safety protocols are critical when handling this compound?
Adhere to the following guidelines:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as tetrahydrofuran derivatives may irritate mucous membranes .
- Waste disposal : Segregate chemical waste and collaborate with certified hazardous waste handlers to mitigate environmental impact .
Advanced: How do thermodynamic properties influence reaction pathways involving this compound?
Thermodynamic stability and reaction kinetics are pivotal:
- Ring-opening reactions : The strain energy of the tetrahydrofuran ring impacts reactivity in nucleophilic substitutions. Calorimetric studies (e.g., ΔrH° measurements) quantify energy changes during ring-opening .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, favoring inversion of configuration at the hydroxyl-bearing carbon .
Basic: How is this compound characterized for purity in pharmacopeial standards?
Pharmacopeial guidelines recommend:
- Chromatographic assays : HPLC with UV detection (e.g., 210 nm) to quantify impurities .
- Melting point analysis : Deviations >2°C from the reference value (e.g., 97-99°C for related tetrahydrofuranmethanol) indicate contamination .
- Optical rotation : Specific rotation values ([α]D) must align with enantiopure standards (e.g., +15° to +20° for (2R) configurations) .
Advanced: What role does this compound play in synthesizing bioactive compounds?
The (2R)-enantiomer serves as a chiral building block in pharmaceuticals:
- Nucleoside analogs : Derivatives like 4(S)-purinyl tetrahydrofuranmethanol phosphonates are intermediates in antiviral prodrugs .
- Mechanistic insights : Steric effects of the (2R) configuration influence binding affinity to enzymatic active sites, as seen in studies of HIV reverse transcriptase inhibitors .
Basic: What are the storage conditions to maintain this compound stability?
- Temperature : Store at 2–8°C in airtight containers to prevent oxidation .
- Inert atmosphere : Use nitrogen or argon to displace oxygen, minimizing radical degradation .
Advanced: How can researchers address discrepancies in reported spectral data for tetrahydrofuranol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
